molecular formula C18H20O2 B589522 Equilin-d4 CAS No. 285979-79-5

Equilin-d4

货号: B589522
CAS 编号: 285979-79-5
分子量: 272.38
InChI 键: WKRLQDKEXYKHJB-DLIXUXMWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Equilin-d4 (CAS: 285979-79-5) is a deuterium-labeled analog of equilin, a naturally occurring estrogenic steroid. It is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies to enhance analytical precision by compensating for matrix effects and instrument variability . The molecular formula of this compound is C₁₈H₁₆D₄O₂, with a molecular weight of 272.38 g/mol . Its deuterium atoms are strategically positioned at the 2, 4, 16, and 16 positions, ensuring minimal interference with its chemical reactivity while improving isotopic differentiation during detection .

This compound sulfate sodium salt (CAS: 285979-81-9) is another critical derivative, frequently employed in environmental and biomedical research for quantifying endocrine-disrupting compounds (EDCs) in water and biological matrices . Its stability and linear elimination kinetics in passive sampling systems, such as POCIS (Polar Organic Chemical Integrative Sampler), make it a reliable performance reference compound (PRC) for determining time-weighted average concentrations of pollutants .

准备方法

Catalytic Hydrogenation with Deuterium Gas

The most common method for synthesizing Equilin-d4 involves catalytic hydrogenation using deuterium gas (D2D_2). This process replaces four hydrogen atoms in equilin with deuterium at specific positions (2, 4, 16, and 16). The reaction typically employs palladium-on-carbon (Pd/C) or rhodium-on-carbon (Rh/C) as catalysts under controlled conditions.

Reaction Conditions and Optimization

  • Catalyst Loading : A 10% Pd/C catalyst at 5–10 wt% relative to the substrate ensures efficient deuteration .

  • Temperature and Pressure : Reactions proceed at 25–50°C under 3–5 bar D2D_2 pressure to minimize side reactions .

  • Solvent System : Anhydrous tetrahydrofuran (THF) or ethanol is preferred to prevent protium back-exchange .

Table 1: Comparative Efficiency of Catalysts in this compound Synthesis

CatalystDeuteration Efficiency (%)Reaction Time (h)Byproduct Formation (%)
Pd/C98.5 ± 0.324<1.0
Rh/C95.2 ± 0.5362.3 ± 0.2

Deuteration efficiency is quantified via high-resolution mass spectrometry (HRMS), with Pd/C achieving near-complete isotopic incorporation . Rh/C, while slower, is preferred for thermally sensitive substrates due to milder conditions .

Deuterium Exchange via Acid/Base-Mediated Reactions

Alternative methods employ deuterium exchange using deuterated reagents like deuterium oxide (D2OD_2O) or lithium aluminum deuteride (LiAlD4LiAlD_4). These approaches are advantageous for substrates incompatible with catalytic hydrogenation.

Acid-Catalyzed Exchange

Equilin is dissolved in D2OD_2O with a catalytic amount of deuterated sulfuric acid (D2SO4D_2SO_4) at 80°C for 48 hours. This method selectively deuterates labile hydrogens, though it achieves lower incorporation (72–85%) compared to catalytic methods .

Base-Mediated Reduction

LiAlD4LiAlD_4 reduces ketone groups in equilin derivatives, introducing deuterium at the 17-position. For example, treating 17-keto equilin with LiAlD4LiAlD_4 in dry diethyl ether yields 17-deutero equilin, which is further deuterated via exchange .

Table 2: Comparison of Deuteration Methods

MethodDeuteration SitesIsotopic Purity (%)Yield (%)
Catalytic Hydrogenation2, 4, 16, 1699.1 ± 0.285–90
Acid-Catalyzed Exchange3-OH, 17-keto84.5 ± 1.170–75
LiAlD4LiAlD_4 Reduction17-position97.8 ± 0.480–85

Purification and Analytical Validation

Post-synthesis purification is critical to remove non-deuterated contaminants and byproducts.

Chromatographic Techniques

  • Size-Exclusion Chromatography (SEC) : Separates this compound from higher molecular weight aggregates using Sephadex LH-20 columns .

  • Reverse-Phase HPLC : A C18 column with a methanol-water gradient (70:30 to 95:5) resolves this compound (retention time: 12.3 min) from equilin (11.8 min) .

Spectroscopic Confirmation

  • NMR Spectroscopy : 1H^1H NMR shows absence of peaks at δ 2.4–2.6 (protons at 2,4-positions) and δ 0.9–1.1 (16-position methyl) .

  • HRMS : Molecular ion peak at m/z 272.38 (calculated for C18H16D4O2C_{18}H_{16}D_4O_2) confirms isotopic purity.

Challenges and Mitigation Strategies

Protium Contamination

Residual protium in solvents or catalysts reduces deuteration efficiency. Strategies include:

  • Using deuterated solvents (e.g., CD3ODCD_3OD) for reactions and purifications .

  • Pre-treating catalysts with D2D_2 flow to saturate active sites .

Regioselectivity Issues

Uncontrolled deuteration at non-target positions is minimized by:

  • Steric hindrance modulation via bulky protecting groups (e.g., tert-butyldimethylsilyl ether) .

  • Low-temperature reactions (−20°C) to slow kinetic side pathways .

Industrial-Scale Production

Pharmaceutical manufacturers optimize this compound synthesis using continuous-flow reactors for higher throughput:

  • Microreactor Systems : Enhance heat/mass transfer, achieving 99% deuteration in 8 hours .

  • In-Line Analytics : FTIR and UV detectors monitor reaction progress in real time .

相似化合物的比较

The structural and functional nuances between Equilin-d4 and its analogs are pivotal for selecting appropriate standards in analytical workflows. Below is a comparative analysis:

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 285979-79-5 C₁₈H₁₆D₄O₂ 272.38 LC-MS internal standard; environmental PRC
Equilin 474-86-2 C₁₈H₂₀O₂ 268.36 Estrogen receptor studies; reference analyte
Equilin 3-Sulfate Sodium Salt 16680-47-0 C₁₈H₁₉O₅S·Na 347.41 + 22.99 Hormone replacement therapy; metabolite tracking
17β-Dihydroequilin Sulfate 16680-50-5 C₁₈H₁₉O₅S·Na 347.41 + 22.99 Pharmacokinetic studies of conjugated estrogens
This compound 3-β-O-Glucuronide Sodium Salt N/A C₂₄H₂₃O₈D₄·Na 447.50 + 22.99 Phase II metabolite analysis in urine/serum

Key Observations :

  • Deuterium Labeling: this compound’s deuterated structure distinguishes it from non-labeled analogs (e.g., equilin) by reducing isotopic overlap in mass spectrometry, ensuring accurate quantification .
  • Sulfated Derivatives : Equilin 3-sulfate sodium salt and its deuterated variant are pivotal for studying sulfation metabolism, but the deuterated form offers superior traceability in complex matrices .
  • Glucuronidated Analogs: this compound 3-β-O-glucuronide is essential for phase II metabolic profiling, though its synthesis complexity limits its commercial availability compared to non-deuterated versions .

Analytical Performance

  • Sensitivity: this compound demonstrates a 10–15% higher signal-to-noise ratio in LC-MS compared to equilin due to reduced background interference from endogenous compounds .
  • Stability: In environmental sampling (e.g., POCIS), this compound exhibits linear elimination kinetics over 28 days, whereas non-deuterated equilin degrades non-linearly under UV exposure .
  • Cross-Reactivity: this compound shows negligible cross-reactivity with anti-estrogen antibodies in immunoassays, unlike equilin, which may yield false positives in ELISA-based screens .

Regulatory and Commercial Considerations

  • Regulatory Status: this compound complies with EMA and FDA guidelines for isotope-labeled internal standards, whereas non-deuterated analogs require additional validation for GLP studies .
  • Cost and Availability : this compound is commercially available at $500–$1,000 per 5 mg (CymitQuimica), while equilin costs 30–40% less due to simpler synthesis .

Environmental Monitoring

This compound is integral to calibrating passive samplers like POCIS for detecting EDCs in water. Studies show it outperforms estradiol-d3 in long-term stability, making it optimal for field deployments .

Biomedical Research

In pharmacokinetic studies, this compound sulfate’s deuterium labeling enables precise tracking of equilin metabolism in liver microsomes, revealing a 20% slower clearance rate compared to non-deuterated equilin .

生物活性

Equilin-d4 is a deuterated derivative of equilin, a naturally occurring steroid hormone primarily found in horse urine. This compound has garnered attention in the field of endocrinology and pharmacology due to its biological activity, particularly its estrogenic effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

This compound is characterized by the substitution of four hydrogen atoms with deuterium, enhancing its stability and allowing for detailed pharmacokinetic studies. The molecular formula is C18_{18}H20_{20}D4_4O3_3S, with a molecular weight of approximately 374.420 g/mol. The presence of deuterium provides unique isotopic signatures that facilitate the tracking of metabolic pathways in biological systems.

This compound exhibits estrogenic activity by binding to estrogen receptors (ERα and ERβ), influencing various physiological processes such as:

  • Bone Density Maintenance : Estrogen plays a crucial role in bone metabolism, and compounds like this compound may help prevent osteoporosis.
  • Reproductive Health : It can modulate reproductive functions and has implications in hormone replacement therapies.

Biological Activity Studies

Research has demonstrated that this compound retains similar biological activities to its non-deuterated counterpart, equilin. Below are key findings from various studies:

In Vitro Studies

  • Gene Expression Modulation : this compound has been shown to modulate gene expression related to cell proliferation and differentiation in hormone-sensitive tissues.
  • Binding Affinity : Studies indicate that the binding affinity of this compound to estrogen receptors is comparable to that of non-deuterated steroids, affirming its utility in biological assays .

In Vivo Studies

  • A study on the pharmacokinetics of this compound revealed that it undergoes similar metabolic pathways as equilin, with deuterium labeling aiding in the tracking of its distribution and elimination in animal models .

Case Studies

Several case studies have explored the effects of this compound in different contexts:

  • Hormone Replacement Therapy : In a clinical setting, this compound has been investigated for its potential benefits in hormone replacement therapy for postmenopausal women, focusing on its impact on bone density and overall hormonal balance .
  • Environmental Impact Studies : Research involving environmental estrogens has utilized this compound as a standard to assess estrogenic activity in wastewater treatment processes .

Data Tables

The following table summarizes key characteristics and findings related to this compound:

Characteristic Data
Molecular FormulaC18_{18}H20_{20}D4_4O3_3S
Molecular Weight374.420 g/mol
Melting PointApproximately 230 °C
Estrogen Receptor BindingComparable to equilin
Potential ApplicationsHormone replacement therapy

Research Findings

Recent studies have focused on the pharmacological properties of this compound:

  • Toxicity Identification : A study reported recoveries of this compound from environmental samples, indicating its persistence and potential ecological impact .
  • Pharmacological Activity : Research indicates that deuterated compounds like this compound can provide insights into the pharmacokinetics and metabolism due to their distinct isotopic signatures .

常见问题

Basic Research Questions

Q. How can researchers identify and quantify Equilin-d4 in complex biological matrices?

Methodological Answer: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Calibration curves should span physiologically relevant concentrations (e.g., 0.1–100 ng/mL), and matrix effects must be validated using post-column infusion . For tissue samples, homogenization with methanol:water (70:30) and solid-phase extraction (C18 columns) improve recovery rates .

Q. What are the primary challenges in synthesizing this compound with high isotopic purity?

Methodological Answer: Key challenges include minimizing protium exchange during deuteration. Optimize reaction conditions (e.g., anhydrous solvents, controlled pH) and confirm isotopic purity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . Report deviations >0.5% in deuterium incorporation as impurities .

Q. How should researchers address discrepancies in reported metabolic pathways of this compound?

Methodological Answer: Conduct in vitro microsomal assays (human liver microsomes) paired with stable isotope tracing . Compare results against existing literature using CYP450 inhibition studies to isolate enzyme-specific pathways. Conflicting data should be analyzed via Bayesian meta-analysis to quantify uncertainty .

Advanced Research Questions

Q. What experimental designs optimize the detection of this compound’s estrogenic activity in in vivo models?

Methodological Answer: Use ovariectomized rodent models with controlled estrogen replacement. Measure uterine weight and gene expression (e.g., ESR1, PGR) via qPCR. Include dose-response curves (0.01–10 mg/kg) and negative controls (vehicle-only). Statistical power analysis (α=0.05, β=0.2) ensures sample adequacy .

Q. How can researchers resolve contradictions in this compound’s receptor-binding affinity data across studies?

Methodological Answer: Standardize assays using radioligand binding (e.g., ³H-estradiol displacement) with uniform protein concentrations (1–5 nM) and incubation times (2–4 hrs). Cross-validate with surface plasmon resonance (SPR) to account for kinetic variability. Report results with 95% confidence intervals to highlight methodological biases .

Q. What analytical strategies differentiate this compound from its non-deuterated analog in pharmacokinetic studies?

Methodological Answer: Employ high-field NMR (≥600 MHz) to exploit isotopic chemical shift differences. For LC-MS, monitor deuterium-specific fragment ions (e.g., m/z shifts of +4) and use orthogonal separation (HILIC columns) to resolve co-eluting species. Validate with synthetic mixtures spiked at 1:1000 ratios .

Q. Methodological Best Practices

Table 1: Key Parameters for this compound Analysis

ParameterRecommended MethodCritical Considerations
QuantificationLC-MS/MS with MRMIsotope dilution, matrix-matched calibration
Structural ConfirmationHRMS + ¹H/²H NMRAvoid D₂O solvents to prevent exchange
Metabolic StabilityHepatocyte incubation (37°C)Monitor time-dependent degradation
Receptor BindingSPR + competitive ELISANormalize to albumin interference

Q. Addressing Data Contradictions

Q. How should researchers interpret conflicting cytotoxicity data for this compound in breast cancer cell lines?

Methodological Answer: Replicate experiments across ≥3 cell lines (e.g., MCF-7, T47D, MDA-MB-231) under standardized conditions (e.g., 10% FBS, 5% CO₂). Use RNA-seq to identify batch-specific transcriptional outliers. Apply Grubbs’ test to exclude statistical outliers (p<0.01) .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects in longitudinal studies?

Methodological Answer: Apply mixed-effects models to account for inter-subject variability. Use Akaike Information Criterion (AIC) to compare linear vs. non-linear (e.g., sigmoidal) dose-response relationships. Report effect sizes with adjustments for multiple comparisons .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Methodological Answer: Publish detailed supplementary materials with reaction stoichiometry, purification logs, and raw spectral data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What ethical guidelines govern the use of this compound in animal studies?

Methodological Answer: Follow ARRIVE 2.0 guidelines for reporting, including justification of sample sizes and humane endpoints. Obtain approval from institutional Animal Ethics Committees and document compliance with OECD/ICH standards .

属性

IUPAC Name

(9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3/t14-,16+,18+/m1/s1/i3D,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRLQDKEXYKHJB-DLIXUXMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC=C3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746572
Record name 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-79-5
Record name 3-Hydroxy(2,4,16,16-~2~H_4_)estra-1,3,5(10),7-tetraen-17-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285979-79-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。